molecular formula C7H8ClN3O2 B2401895 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride CAS No. 1797816-33-1

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Cat. No. B2401895
M. Wt: 201.61
InChI Key: SLSULORFVAGORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride” consists of a pyridine ring with a carbamimidoyl group at the 2-position and a carboxylic acid group at the 4-position . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride has been studied for its role in catalysis. A related compound, crosslinked poly(4-vinylpyridine) hydrochloride, effectively catalyzes acetalization of carbonyl compounds and esterification of carboxylic acids (Yoshida, Hashimoto, & Kawabata, 1981).

Pharmaceutical and Drug Development

  • In pharmaceutical research, compounds related to 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, have shown potential as antibacterial agents (Rosen et al., 1988).

Material Science and Biochemistry

  • Similar compounds, like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, are valuable in material science and biochemistry for their roles as β-turn and 310/α-helix inducers in peptides (Toniolo, Crisma, & Formaggio, 1998).

Bioconversion and Synthesis

  • The bioconversion of related compounds, such as 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., demonstrates the utility of these compounds in producing antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Inorganic Chemistry and Coordination Chemistry

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride and its derivatives are also of interest in inorganic and coordination chemistry. For instance, studies involving rare earth carboxylic acid complexes highlight the diverse applications of pyridine derivatives in forming supramolecular structures (Zhao, Ren, Liu, & Wang, 2017).

Supramolecular Chemistry

  • The formation of binary supramolecular organic salts from 2-aminoheterocyclic compounds and carboxylic acid derivatives, involving compounds like 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, demonstrates their role in hydrogen bonding and non-covalent interactions in supramolecular chemistry (Jin et al., 2011).

properties

IUPAC Name

2-carbamimidoylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.ClH/c8-6(9)5-3-4(7(11)12)1-2-10-5;/h1-3H,(H3,8,9)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSULORFVAGORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

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